molecular formula C14H13F3N2O5 B2882602 Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate CAS No. 121582-46-5

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate

Cat. No.: B2882602
CAS No.: 121582-46-5
M. Wt: 346.262
InChI Key: SYKWDPLMHZOSIQ-XDHOZWIPSA-N
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Description

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate is a complex organic compound characterized by its trifluoromethyl group and hydrazono functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a hydrazine derivative with a suitable keto acid in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or esters.

  • Reduction: Reduction of the hydrazono group to form a hydrazine derivative.

  • Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioic acid.

  • Reduction: The reduction product may be a hydrazine derivative.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's stability and reactivity, while the hydrazono functionality allows for specific binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate can be compared to other similar compounds, such as:

  • Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

  • Dimethyl 3-oxo-2-(2-(p-tolyl)hydrazono)pentanedioate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

  • Dimethyl 3-oxo-2-(2-(trifluoromethyl)benzylidene)pentanedioate: Similar structure but with a benzylidene group instead of a hydrazono group, leading to different chemical behavior.

Properties

IUPAC Name

dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEOJVYQKGSVMA-NXWDFKCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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